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molecular formula C8H17NO2 B8531125 N-(1-hydroxy-2-methylpropan-2-yl)butyramide CAS No. 70489-65-5

N-(1-hydroxy-2-methylpropan-2-yl)butyramide

Cat. No. B8531125
M. Wt: 159.23 g/mol
InChI Key: FUCZYUAUTVNZRS-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

Prepared according to the literature (Boyd, R. N.; Hansen, R. H. J. Am. Chem. Soc. 1953, 75, 5896) from 2-amino-2-methylpropan-1-ol and butyryl chloride in 32% yield. MS 160 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[C:7](Cl)(=[O:11])[CH2:8][CH2:9][CH3:10]>>[OH:4][CH2:3][C:2]([NH:1][C:7](=[O:11])[CH2:8][CH2:9][CH3:10])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
OCC(C)(C)NC(CCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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